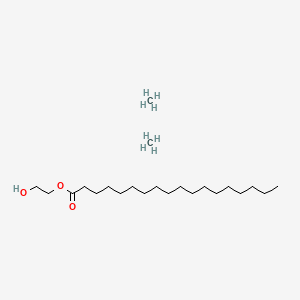
2-Hydroxyethyl octadecanoate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyolefin elastomers, commonly referred to as POES, are a relatively new class of polymers that have emerged with recent advances in metallocene polymerization catalysts . These elastomers are copolymers of ethylene and another alpha-olefin, such as butene or octene . They are known for their excellent impact modification properties and are widely used in various applications, including automotive, wire and cable, extruded and molded goods, film applications, medical goods, adhesives, footwear, and foams .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyolefin elastomers are produced using refined metallocene catalysts, often referred to as single-site or constrained geometry catalysts . These catalysts have a constrained transition metal (generally a Group 4B metal such as titanium, zirconium, or hafnium) sandwiched between one or more cyclopentadienyl ring structures to form a sterically hindered polymerization site . The metallocene catalyst selectively polymerizes the ethylene and comonomer sequences, and increasing the comonomer content will produce polymers with higher elasticity as the comonomer incorporation disrupts the polyethylene crystallinity .
Industrial Production Methods: The metallocene catalyst can be used in a number of polymerization processes, including slurry, solution, and gas phase operations . The catalyst is usually first mixed with an activator or co-catalyst, which can significantly enhance the polymerization efficiencies to beyond a million units of polymer per unit of catalyst . Very low levels of the catalyst mixture are continuously metered into a reactor along with a predetermined ratio of ethylene and comonomer of choice . The molecular weight of the polymer continues to build with the polymerization of ethylene and comonomer at the catalyst site until stopped by catalyst deactivation or chain termination with hydrogen introduction to the reactor .
Chemical Reactions Analysis
Types of Reactions: Polyolefin elastomers undergo various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include peroxides for oxidation and hydrogen for reduction . The reaction conditions typically involve elevated temperatures and pressures to facilitate the polymerization and modification processes .
Major Products Formed: The major products formed from these reactions include modified elastomers with enhanced mechanical properties, such as increased tensile strength and elasticity .
Scientific Research Applications
Polyolefin elastomers have a wide range of scientific research applications due to their unique properties . In chemistry, they are used as impact modifiers for plastics and as components in polymer blends . In biology and medicine, they are used in the production of medical goods, such as tubing and containers, due to their biocompatibility and flexibility . In industry, they are used in the production of automotive parts, wire and cable insulation, and various molded and extruded goods .
Mechanism of Action
The mechanism by which polyolefin elastomers exert their effects involves the selective polymerization of ethylene and comonomer sequences by the metallocene catalyst . The molecular targets include the polymer chains, which are modified to enhance their mechanical properties and thermal stability . The pathways involved include the polymerization and cross-linking of the polymer chains to form a stable and flexible elastomer .
Comparison with Similar Compounds
Polyolefin elastomers are often compared with other similar compounds, such as ethylene propylene rubbers, ethylene vinyl acetate, styrene-block copolymers, and polyvinyl chloride . Compared to these compounds, polyolefin elastomers offer unique performance capabilities, including superior elasticity, toughness, and low-temperature ductility . They are also recyclable and provide excellent thermal stability and UV resistance .
List of Similar Compounds:- Ethylene propylene rubbers
- Ethylene vinyl acetate
- Styrene-block copolymers
- Polyvinyl chloride
Properties
Molecular Formula |
C22H48O3 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-hydroxyethyl octadecanoate;methane |
InChI |
InChI=1S/C20H40O3.2CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;;/h21H,2-19H2,1H3;2*1H4 |
InChI Key |
BEVFHDVLPJVBKI-UHFFFAOYSA-N |
Canonical SMILES |
C.C.CCCCCCCCCCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


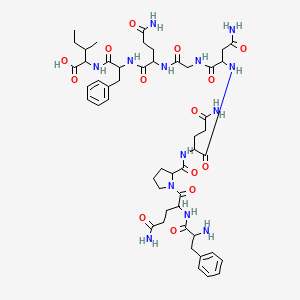
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)
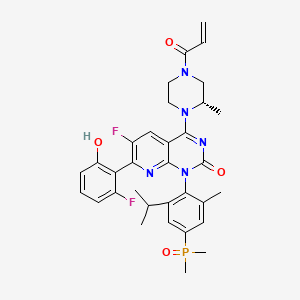
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
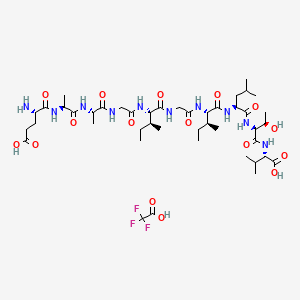
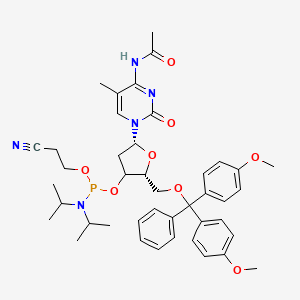

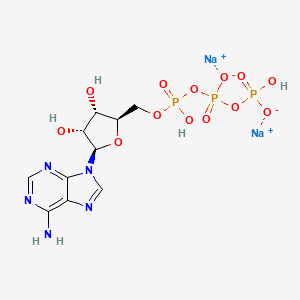
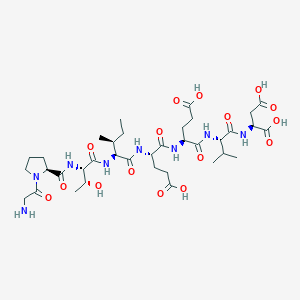
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)

